N-ethyl-2,5-dimethoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to N-ethyl-2,5-dimethoxybenzenesulfonamide, often involves complex reactions under specific conditions. A notable method involves aminohalogenation reactions, which have been unexpectedly synthesized by reacting ethyl 2-methylpenta-2,3-dienoate with TsNBr2, leading to novel compounds with potential anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Molecular Structure Analysis
Molecular structure analysis of sulfonamides reveals that these compounds can display different supramolecular architectures mediated by weak interactions, such as hydrogen bonding and π-π interactions. The crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides show various weak intermolecular interactions contributing to their stability and reactivity (K. Shakuntala et al., 2017).
Chemical Reactions and Properties
N-ethyl-2,5-dimethoxybenzenesulfonamide and its derivatives can undergo various chemical reactions, including N-alkylation, which facilitates the synthesis of complex molecules. A study on iridium-catalyzed N-alkylation with alcohols highlights the efficient synthesis of amino-(N-alkyl)benzenesulfonamides from aminobenzenesulfonamides, showcasing the compound's versatility in chemical synthesis (Lei Lu et al., 2015).
Physical Properties Analysis
The physical properties of N-ethyl-2,5-dimethoxybenzenesulfonamide derivatives are influenced by their molecular structure. Spectroscopic analysis, including FT-IR and Raman spectra, of similar sulfonamide compounds provides insights into their vibrational frequencies and geometric parameters, aiding in the understanding of their physical characteristics (M. Karakaya et al., 2015).
Chemical Properties Analysis
The chemical properties of N-ethyl-2,5-dimethoxybenzenesulfonamide derivatives are diverse, with the ability to participate in a range of chemical reactions. For instance, the synthesis and characterization of sulfonamide molecules reveal intricate details about their reactivity, including potential energy distribution and molecular electrostatic potential, providing a comprehensive understanding of their chemical behavior (P. Murthy et al., 2018).
properties
IUPAC Name |
N-ethyl-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S/c1-4-11-16(12,13)10-7-8(14-2)5-6-9(10)15-3/h5-7,11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSXACUDJCTBDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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